molecular formula C10H10N6 B3878165 (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

Cat. No.: B3878165
M. Wt: 214.23 g/mol
InChI Key: HIEGIMRDXIGOAG-UHFFFAOYSA-N
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Description

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is a heterocyclic compound featuring a triazino-indole core substituted with a hydrazine group at position 3 and a methyl group at position 3. Its reactivity and structural versatility make it a scaffold for synthesizing derivatives with diverse biological activities, including anticancer, antimicrobial, and antidepressant properties. The hydrazine moiety enables cyclization and functionalization, as seen in its conversion to triazolo-triazino-indole derivatives via cyclodehydrogenation ().

Properties

IUPAC Name

(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-16-7-5-3-2-4-6(7)8-9(16)12-10(13-11)15-14-8/h2-5H,11H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGIMRDXIGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328128
Record name (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3993-27-9
Record name (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Formation of Polyheterocyclic Compounds

The compound serves as a precursor for constructing polycyclic systems through cyclization and condensation reactions. Key pathways include:

  • Diazotization and Condensation
    When subjected to diazotization (NaNO₂/HCl at 4°C), the hydrazine group forms a diazenyl intermediate. Subsequent reaction with malononitrile and sodium acetate yields polyheterocycles such as [4H- triazino[5,6-b]indol-3-yldiazenyl]malononitrile (3 ), which undergoes further cyclization to form fused triazine-indole systems .

  • Thiosemicarbazide Reactivity
    Reaction with thiosemicarbazide generates thiol derivatives (e.g., 22 ), which can be converted into hydrazinyl compounds (e.g., 24 ) via treatment with hydrazine hydrate. This pathway highlights the compound’s adaptability for heterocyclic assembly .

Reaction Mechanisms and Structural Insights

Key mechanistic observations include:

  • Nucleophilic Substitution : The hydrazine group acts as a nucleophile, enabling reactions with electrophilic partners (e.g., chloroacetonitrile) .

  • Tautomerization : The triazinoindole core undergoes tautomerization, influencing reaction pathways and product stability .

  • Cyclization Efficiency : Reaction conditions (e.g., solvent choice, temperature) critically affect product distribution. For instance, reactions in tert-butanol favor Maillard-type products, while acetic acid promotes Schiff base formation .

Analytical Characterization

The structural integrity of reaction products is confirmed via:

  • Spectroscopic Data :

    • IR spectra showing shifts in carbonyl or NH stretching bands (e.g., disappearance of NH₂ signals upon cyclization) .

    • NMR spectra identifying exchangeable protons (e.g., NH groups) and aromatic regions .

  • X-ray Crystallography : Used to validate the crystalline structure of key intermediates and products .

Limitations and Challenges

  • Regioselectivity : Cyclization reactions often yield multiple products, requiring careful optimization of reaction conditions .

  • Solubility Issues : Crystalline behavior of triazinoindole derivatives can complicate purification .

  • Functional Group Sensitivity : The hydrazine group’s reactivity necessitates controlled reaction environments to avoid side reactions .

Future Research Directions

  • Biological Optimization : Further exploration of structure-activity relationships for anticancer and antimicrobial applications.

  • Green Chemistry Approaches : Development of solvent-free or microwave-assisted synthesis methods to improve efficiency.

  • Hybrid Molecules : Design of conjugates combining triazinoindole cores with other bioactive motifs (e.g., kinase inhibitors, antimicrobials).

References :

  • ACS Omega (2021)

  • PMC (2018)

  • PMC (2013)

  • Ingenta Connect (2003)

  • Sage Journals (2006)

  • Sage Journals (2004)

Scientific Research Applications

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Sulfanyl vs. Hydrazine Derivatives

Key Structural Differences :

  • Hydrazine Derivatives: The hydrazine group (-NH-NH₂) allows for nucleophilic substitution and cyclization. For example, (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine reacts with ketones to form pyrazole derivatives ().
  • Sulfanyl Derivatives: Compounds like VLX-600 (1-(2-pyridinyl)ethanone (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine) and NV5 (2-[(5-methyl-triazinoindol-3-yl)sulfanyl]-N-(4-pyridinyloxyphenyl)acetamide) replace the hydrazine with a sulfanyl (-S-) group. These derivatives exhibit iron-chelating and quorum-sensing inhibitory activities but lack hydrazine's reactivity ().

Substituent Effects on Aromatic Rings

Phenyl Ring Modifications :

  • Electron-Withdrawing Groups : Bromo-substituted derivatives (e.g., compounds 25, 27 in ) enhance stability and purity (>95%) but may reduce solubility.

Activity Trends :

  • Antimicrobial studies () show that 4-chlorophenyl and 4-methylpyridinyl substituents (e.g., compounds in ) improve activity against Gram-negative bacteria.
  • Antidepressant activity in 3-(triazinoindol-3-ylthio)-N-phenylpropionamides is mitigated when the acyl chain is extended, suggesting steric hindrance limits receptor binding ().

Fused Polycyclic Systems

Complex Heterocycles :

  • Pyrimido-triazino-indole derivatives (e.g., compounds 14, 15 in ) exhibit enhanced anticancer activity compared to simpler triazinoindoles. Compound 16, a bis-triazinoindole with a decanediamide linker, surpasses standard drugs in cytotoxicity ().
  • Six-membered fused systems (e.g., compound 17 in ) show unique spectral properties (e.g., NH signals at δ = 11.30 ppm) and stability due to extended conjugation.

Hydrazine-Based Routes :

  • Substitution Reactions: 3-Hydrazino-triazinoindole derivatives are synthesized via hydrazine hydrate reflux with thiones ().
  • Cyclization: Reaction with diethyl malonate or ethyl acetoacetate yields pyrazol-5(4H)-ones (e.g., compounds 32–34 in ) with high yields (80–93%) ().

Sulfanyl Derivatives :

  • Thioacetic acid intermediates (e.g., ) react with anilines to form acetamides, achieving >95% purity.

Biological Activity

(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is a compound that falls within the class of triazinoindole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, with a focus on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound's structure features a triazinoindole core fused with a hydrazine moiety. The synthesis typically involves several steps:

  • Formation of the Triazinoindole Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydrazine Group : This is often accomplished via hydrazinolysis or similar methods.

The following table summarizes the chemical properties and synthesis methods associated with this compound:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC10H10N6
Synthesis MethodCyclization and hydrazinolysis

Antimicrobial Properties

Research has indicated that triazinoindole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazino group enhances the interaction with microbial targets.

Antimalarial Activity

A series of studies evaluated the antimalarial properties of triazinoindole derivatives against Plasmodium falciparum. Notably, compounds with specific substitutions at key positions exhibited increased activity against both chloroquine-sensitive and resistant strains . This suggests that this compound could potentially serve as a lead compound for antimalarial drug development.

Anticancer Potential

The compound's mechanism of action in cancer therapy appears to involve multiple pathways. For example:

  • Iron Chelation : Similar compounds have been shown to inhibit cancer cell proliferation by chelating iron, thereby disrupting essential cellular processes such as DNA synthesis .
  • Apoptosis Induction : Studies indicate that triazinoindole derivatives can induce apoptosis in cancer cells via caspase activation .

Case Studies

  • Antimicrobial Activity Study : A study assessing various triazinoindole derivatives found that modifications at the 6-position significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
  • Antimalarial Efficacy : In vitro tests demonstrated that specific modifications to the triazinoindole structure resulted in enhanced potency against resistant strains of Plasmodium falciparum, highlighting the importance of structural optimization in drug design .

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Confirm functional groups via key bands:
    • C=S stretch at 1060 cm⁻¹ (thione intermediates) .
    • NH/NH₂ stretches at 3200–3250 cm⁻¹ .
  • ¹H/¹³C NMR : Identify substituent environments:
    • Methyl groups resonate as singlets at δ 1.80–2.43 ppm .
    • Aromatic protons appear as multiplet signals (δ 7.5–8.5 ppm) .
  • LCMS/HPLC : Validate purity (≥97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 274.3 for triazinoindole derivatives) .

How does this compound exert its anticancer activity through iron chelation mechanisms?

Q. Advanced Research Focus

  • Iron Chelation : The hydrazine moiety binds Fe²⁺, disrupting mitochondrial electron transport and inducing ROS-mediated apoptosis in cancer cells .
  • Experimental Validation :
    • ICP-MS : Quantify intracellular iron depletion after treatment .
    • JC-1 Staining : Measure mitochondrial membrane potential collapse .
    • Western Blotting : Detect apoptosis markers (e.g., Bax/Bcl-2 ratio, cleaved caspase-3) .
  • Selectivity : Derivatives like VLX600 show preferential binding to Fe²⁺ over Fe³⁺, minimizing off-target effects in normal cells .

What strategies are employed in SAR studies to enhance the bioactivity of triazinoindole hydrazine derivatives against resistant cancer phenotypes?

Q. Advanced Research Focus

  • Core Modifications :
    • Pyridinocycloalkyl moieties : Improve Fe²⁺ affinity and membrane permeability (e.g., compound 3k , IC₅₀ = 0.59 μM in A549 cells) .
    • Halogenation : Bromine at C-8 increases metabolic stability (e.g., derivative 6 , m/z 353.2) .
  • Side-Chain Engineering :
    • Thioether linkages : Enhance antifungal activity (MIC = 2–8 µg/mL against Candida spp.) .
    • Acetamide groups : Improve solubility (e.g., 7 , crystallized in EtOAC/petroleum ether) .

How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer) of triazinoindole derivatives?

Q. Advanced Methodological Guidance

  • Contextual Assay Design :
    • Antifungal Activity : Test derivatives in nutrient-rich media to mimic fungal microenvironments .
    • Anticancer Activity : Use glucose-deprived conditions to stress cancer cell mitochondria .
  • Dose-Response Analysis : Compare IC₅₀ values across models (e.g., VLX600 efficacy varies with OXPHOS dependency) .
  • Target Profiling : Employ kinome/chemo-proteomics to identify off-target interactions .

What combinatorial strategies enhance the efficacy of triazinoindole hydrazine derivatives in overcoming cancer cell metabolic adaptations?

Q. Advanced Therapeutic Design

  • Synergy with Antimetabolites : Co-treatment with phenformin amplifies mitochondrial dysfunction in Kv10.1-overexpressing cancers .
  • Checkpoint Inhibition : Pair iron chelators with PD-1/PD-L1 inhibitors to counteract immunosuppressive tumor microenvironments .
  • Dosage Optimization : Preclinical models suggest 10–25 mg/kg VLX600 reduces tumor growth without lactic acidosis in xenografts .

How can in vitro findings for triazinoindole hydrazines be translated into robust in vivo models?

Q. Advanced Translational Challenges

  • Pharmacokinetics :
    • Solubility : Formulate derivatives in DMSO (25 mg/mL stock) for IP injection .
    • Half-Life : Monitor plasma stability via LC-MS/MS (t₁/₂ = 4–6 hours in murine models) .
  • Toxicity Mitigation :
    • Tissue Iron Monitoring : Use MRI-T2* mapping to assess hepatic/renal iron accumulation .
    • Rescue Experiments : Co-administer FeSO₄ to reverse cytotoxicity in non-cancerous tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Reactant of Route 2
Reactant of Route 2
(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine

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